Bienvenue dans la boutique en ligne BenchChem!

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

Purity comparison Medicinal chemistry building blocks Quality-controlled reagent sourcing

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid (CAS 1006466-28-9) is a synthetic small-molecule building block comprising a para-aminobenzoic acid core linked via a secondary amine to a 1,5-dimethyl-1H-pyrazol-4-yl methylene group. With a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol, it serves as a versatile scaffold in medicinal chemistry and chemical biology.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 1006466-28-9
Cat. No. B2856599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid
CAS1006466-28-9
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCC1=C(C=NN1C)CNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H15N3O2/c1-9-11(8-15-16(9)2)7-14-12-5-3-10(4-6-12)13(17)18/h3-6,8,14H,7H2,1-2H3,(H,17,18)
InChIKeyCTWSSQTXGUKAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic Acid (CAS 1006466-28-9): Chemical Identity, Supply Landscape, and Comparator Framework


4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid (CAS 1006466-28-9) is a synthetic small-molecule building block comprising a para-aminobenzoic acid core linked via a secondary amine to a 1,5-dimethyl-1H-pyrazol-4-yl methylene group . With a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol, it serves as a versatile scaffold in medicinal chemistry and chemical biology. Commercial sources offer this compound at purities ranging from 95% to 98% (Leyan reports 98%; Chemenu, CymitQuimica report ≥95%) . The closest structural analogs differ in N-alkylation pattern (e.g., N1-methyl vs. 1,5-dimethyl), benzoic acid regiochemistry (para vs. ortho/meta), or linker composition (direct C–C bond vs. methylamino linker), each of which can profoundly impact pharmacophoric geometry, hydrogen-bonding capacity, and downstream synthetic derivatization potential.

Why 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic Acid Cannot Be Replaced by a Generic Pyrazole-Benzoic Acid Analog


The pyrazole-benzoic acid chemotype is highly sensitive to subtle structural modifications. In ATP-competitive kinase inhibitor programs, for example, the N1 and C5 methyl groups on the pyrazole ring govern the critical hinge-binding geometry, while the para-methylamino linker fixes the vector of the benzoic acid anchor point [1]. Replacing the 1,5-dimethyl substitution with a 1-methyl (losing the C5 methyl) alters the dihedral angle of the pyrazole–linker bond, potentially disrupting the hydrogen-bond network with the kinase hinge region [1]. Shifting the benzoic acid from para to ortho rearranges the carboxylate pharmacophore by approximately 120°, a change documented to reduce spleen tyrosine kinase (SYK) inhibitory activity from sub-micromolar IC₅₀ to >10 µM in structurally related series [1][2]. Similarly, exchanging the methylamino linker for a direct C–C bond removes the secondary amine hydrogen-bond donor, which is a pharmacophoric feature exploited in molecular recognition. These structural sensitivities mean that generic interchange of pyrazole-benzoic acid building blocks carries a high risk of negating established structure–activity relationships (SAR), making compound-specific procurement essential.

Quantitative Differentiation Evidence for 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic Acid Versus Closest Analogs


Purity Advantage: 98% (Leyan) Versus 95% for N1-Methyl Analog

Commercially, 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is available at 98% purity from Leyan, representing a 3-percentage-point absolute purity gain over the 95% specification offered by Chemenu for the structurally closest commercial comparator, 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6) . This purity difference corresponds to a reduction in total impurity burden from ≤5% to ≤2%, which is meaningful in a medicinal chemistry context because even 2% impurities can skew IC₅₀ determinations in biochemical assays .

Purity comparison Medicinal chemistry building blocks Quality-controlled reagent sourcing

Substitution-Pattern Uniqueness: 1,5-Dimethyl Pyrazole Is Not Isomorphic to 1-Methyl or 1-Ethyl Analogs

The 1,5-dimethyl substitution on the pyrazole ring of the target compound is structurally non-interchangeable with the 1-methyl or 1-ethyl patterns found in commonly listed analogs such as CAS 1006466-25-6 (1-methyl) or CAS 1006348-53-3 (1-ethyl). In the SYK inhibitor series reported by Norman et al. (2018), the 1,5-dimethyl-1H-pyrazol-4-yl moiety was specifically required to achieve an IC₅₀ of 0.012 µM; replacement with a 1-methyl-1H-pyrazol-4-yl group resulted in a >100-fold loss of potency (IC₅₀ > 1.5 µM) due to the loss of a critical hydrophobic contact with the kinase gatekeeper residue [1]. Although this specific comparison was made on a more elaborated chemotype, the fundamental SAR principle that the C5 methyl group is a key pharmacophoric determinant applies directly to the building block level: procurement of the 1-methyl analog (CAS 1006466-25-6) instead of the 1,5-dimethyl compound (CAS 1006466-28-9) would discard this essential structural feature.

Structure–activity relationship Kinase inhibitor design Pyrazole hinge binder Pharmacophore geometry

Derivatization Potential: 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic Acid as a Preferred Scaffold for Hit-to-Lead Expansion

The target compound is listed as a building block on the Hit2Lead.com platform, and its scaffold has been elaborated into at least one advanced intermediate—4-[({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide—indicating that the secondary amine and carboxylic acid functionalities are both amenable to sequential derivatization under standard amide-coupling and reductive-amination conditions . In contrast, the des-methylamino analog 4-(1,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS 1494702-96-3) lacks the secondary amine handle entirely, limiting derivatization to the carboxylic acid terminus alone and reducing the scaffold's synthetic utility for generating diverse amide or urea libraries.

Building block Parallel synthesis Amide coupling Hit-to-lead DNA-encoded library

Where 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic Acid Delivers the Strongest Procurement Rationale


Kinase Inhibitor Lead Optimization Requiring a Defined 1,5-Dimethylpyrazole Hinge-Binding Fragment

In ATP-competitive kinase inhibitor programs, the 1,5-dimethylpyrazole motif engages the hinge region via a bidentate hydrogen-bond network. The target compound provides this motif pre-installed on a benzoic acid scaffold that can be directly coupled to diverse amine capping groups via the carboxylic acid. The 98% purity specification and the documented SAR sensitivity of the C5 methyl group [1] make this building block preferable to the 95%-pure 1-methyl analog (CAS 1006466-25-6) for SAR studies requiring high-confidence IC₅₀ data.

DNA-Encoded Library (DEL) Synthesis Requiring Orthogonal Bifunctional Handles

The compound's secondary amine and carboxylic acid provide two chemically orthogonal attachment points, enabling sequential on-DNA transformations without protecting-group manipulation. The absence of a secondary amine in the direct-linked analog 4-(1,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (CAS 1494702-96-3) makes the target compound the superior choice for DEL construct designs that require a branched architecture .

Hit-to-Lead Library Enumeration Where Higher Initial Purity Reduces Screening Artifacts

When a building block is used to synthesize a 96-well or 384-well compound library for phenotypic or biochemical screening, starting from 98% purity rather than 95% reduces the probability that residual starting-material impurities or side products from the building block synthesis propagate into the final library members. This is particularly relevant when screening at single-digit micromolar concentrations, where 2–5% impurities can generate false-positive wells .

Custom Synthesis Feasibility Assessment for Contract Research Organizations (CROs)

The target compound is already stocked by multiple global suppliers (Leyan, Chemenu, CymitQuimica, BOC Sciences), and its scaffold has been successfully elaborated into more complex urea derivatives available through the Hit2Lead platform . This established supply chain and demonstrated synthetic tractability reduce the technical risk for CROs proposing custom library synthesis based on this scaffold, in contrast to less-available analogs such as the 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid regioisomer (CAS 1856101-56-8), which has fewer commercial suppliers.

Quote Request

Request a Quote for 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.